6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Description
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 6 and a methyl group at position 1. This compound is structurally analogous to purine bases, making it a valuable scaffold for drug discovery. Its synthesis typically involves chlorination of pyrimidinone precursors using reagents like phosphorus oxychloride (POCl₃) . The presence of reactive chlorine atoms at positions 4 and 6 (in derivatives like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) enables further functionalization, facilitating the development of pharmacologically active analogs . Pyrazolo[3,4-d]pyrimidines are known for diverse biological activities, including anticancer, antiviral, and phosphodiesterase (PDE) inhibition .
Properties
IUPAC Name |
6-chloro-1-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-5-4(3-9-11)2-8-6(7)10-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWJFIKPUBURHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway and Intermediate Formation
The synthesis begins with ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (5 ), a commercially available precursor. In the first step, 5 reacts with chloroacetonitrile in dioxane at 15–18°C for 10 hours to form 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (2b ) in 83% yield. This intermediate is critical for introducing the chloromethyl group, which is later functionalized.
Key Reaction Conditions:
Chlorination with Phosphorus Oxychloride
The second step involves treating 2b with phosphorus oxychloride (POCl₃) in toluene under reflux for 18 hours. Diethylisopropylamine is added as a base to neutralize HCl generated during the reaction. This step replaces the hydroxyl group at the 4-position with chlorine, yielding 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b ) in 72% yield.
Characterization Data for 1b :
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Melting Point: 68–69°C
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IR (KBr): 3434 cm⁻¹ (N-H), 1722 cm⁻¹ (C=N), 1591 cm⁻¹ (C-Cl).
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¹H-NMR (DMSO-d₆): δ 4.08 ppm (3H, s, CH₃), 4.92 ppm (2H, s, ClCH₂), 8.46 ppm (1H, s, pyrazole-H).
Advantages of This Method:
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High overall yield (72% after two steps).
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Utilizes inexpensive starting materials.
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Scalable for industrial production via continuous flow reactors.
Limitations:
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Requires strict temperature control during intermediate formation.
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POCl₃ handling demands specialized safety protocols.
Cyclization-Based Synthesis from 2,4-Dichloropyrimidine-5-formaldehyde
Reaction Mechanism and Optimization
An alternative method employs 2,4-dichloropyrimidine-5-formaldehyde and methylhydrazine hydrochloride in methanol. The reaction proceeds via hydrazone formation followed by cyclization at -10–0°C for 2 hours, yielding this compound directly in 76.7% yield.
Key Reaction Conditions:
Structural Confirmation and Yield Data
Characterization Data:
Yield Comparison Across Substrates:
| R Group | Yield (%) |
|---|---|
| Methyl | 76.7 |
| Cyclopropylmethyl | 82.8 |
| Phenyl | 72.6 |
Advantages of This Method:
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Avoids isomer formation by directing alkyl groups to the 1-position.
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Shorter reaction time (2 hours vs. 18 hours for POCl₃ method).
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Higher yields for certain substituents (e.g., cyclopropylmethyl at 82.8%).
Limitations:
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Column chromatography increases purification time.
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Low-temperature conditions require specialized equipment.
Comparative Analysis of Synthetic Routes
Cost and Scalability
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Two-Step Method: Lower raw material costs but higher operational costs due to POCl₃ usage.
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Cyclization Method: Higher yields for specific R groups but requires expensive 2,4-dichloropyrimidine-5-formaldehyde.
Industrial Production Techniques
Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Automated systems control parameters such as temperature (-10°C to reflux) and reagent stoichiometry, minimizing human error .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4- and 6-chlorine atoms in 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine enable regioselective nucleophilic substitutions. These reactions are critical for generating bioactive derivatives.
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Selectivity : Substitution occurs preferentially at the 4-position of the pyrimidine ring over the 6-chloromethyl group due to electronic and steric factors .
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Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient pyrimidine ring.
Oxidation and Reduction Reactions
The compound participates in redox reactions, modifying its oxidation state and biological activity.
Oxidation
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Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic conditions.
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Product : 6-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione.
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Application : Introduces ketone groups, enhancing interactions with biological targets like kinases.
Reduction
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
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Product : 6-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Regioselectivity in Substitution Reactions
Studies demonstrate pronounced regioselectivity:
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4-Position Reactivity : The chlorine at the 4-position is 5–10× more reactive than the 6-chloromethyl group due to resonance stabilization of the transition state .
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Experimental Evidence : Treatment with methylamine in THF exclusively substitutes the 4-chloro group, leaving the chloromethyl group intact .
Reaction Conditions and Solvent Effects
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Solvents : Polar aprotic solvents (e.g., THF, dioxane) enhance reaction rates by stabilizing intermediates .
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Temperature : Substitutions proceed efficiently at room temperature, while reductions require reflux conditions.
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Catalysts : Lewis acids like AlCl₃ are occasionally used to accelerate substitutions at the 6-position.
Major Reaction Products and Derivatives
Derivatives synthesized from this compound exhibit enhanced pharmacological profiles:
Stability and Degradation
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Hydrolysis : Prolonged exposure to aqueous media leads to hydrolysis of the chloromethyl group, forming 6-hydroxymethyl derivatives.
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Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric byproducts.
This compound’s reactivity and regioselectivity make it a cornerstone in medicinal chemistry, particularly for developing kinase inhibitors and antiproliferative agents. Further optimization of reaction conditions could expand its utility in targeted drug discovery.
Scientific Research Applications
Anticancer Activity
A. Inhibition of Cancer Cell Proliferation
Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives, including 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, in inhibiting cancer cell proliferation. For instance, a study demonstrated that C6-substituted pyrazolopyrimidine inhibitors showed significant antitumor efficacy in xenograft mouse models of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC), leading to reduced tumor growth without notable toxicity .
B. Mechanism of Action
The mechanism underlying the anticancer properties involves the inhibition of geranylgeranyl pyrophosphate synthase (GGPPS), which plays a crucial role in the prenylation of proteins involved in cancer cell signaling pathways. The compound RB-07-16, a derivative of this compound, was found to induce apoptosis in cancer cells by downregulating the prenylation of Rap-1A .
Targeting Epidermal Growth Factor Receptor (EGFR)
A. EGFR Inhibition
Another significant application of this compound is its role as an epidermal growth factor receptor inhibitor (EGFRi). Compounds derived from this scaffold have shown potent anti-proliferative activity against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells . Notably, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M, indicating its potential as a targeted therapy for resistant cancer forms .
Synthesis of Derivatives
The synthesis of novel derivatives based on this compound has been a focus for enhancing its pharmacological properties. Researchers have developed various analogs that incorporate different substituents to improve their efficacy and selectivity against specific cancer types .
Biological Evaluation
A. In Vitro Studies
Extensive biological evaluations have been conducted to assess the anti-proliferative activities of synthesized derivatives against multiple cancer cell lines. For example, compounds derived from this compound were tested for their effects on cell viability and apoptosis induction .
B. Case Studies
Several case studies illustrate the compound's versatility:
- A study focused on developing new pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors demonstrated promising results in inhibiting cell cycle progression in breast cancer models .
- Another investigation into pleuromutilin derivatives containing this compound highlighted its potential as an antibacterial agent alongside its anticancer properties .
Mechanism of Action
The mechanism of action of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to mimic purine structures allows it to interfere with nucleic acid metabolism and enzyme functions .
Comparison with Similar Compounds
Key Observations :
- Positional Reactivity : Chlorine at C4 (as in 4-chloro derivatives) is more reactive toward nucleophilic substitution than C6 due to electronic effects of the pyrimidine ring .
- Synthetic Flexibility : The methyl group at N1 enhances stability and directs substitution at C4 or C6, enabling regioselective derivatization .
Table 2: Pharmacological Profiles of Selected Analogs

Key Observations :
- Anticancer Activity : Derivatives with aromatic substituents (e.g., 4-fluorophenyl at N1) exhibit potent EGFR/ErbB2 inhibition, crucial for antitumor effects .
- Enzyme Inhibition : The 4-hydrazinyl group enhances interactions with xanthine oxidase (XOD), while piperidine-substituted analogs show high PDE5 selectivity .
Physicochemical and Spectroscopic Comparisons
Biological Activity
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure, characterized by a chlorine atom at the 6-position and a methyl group at the 1-position of the pyrazole ring, along with an amine group at the 4-position of the pyrimidine moiety, suggests diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and synthesis methods.
- Chemical Formula : C7H7ClN4
- Molecular Weight : 188.61 g/mol
The unique arrangement of nitrogen and chlorine atoms in this compound contributes to its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. This suggests its potential as a therapeutic agent in treating infections caused by resistant bacterial strains.
Anticancer Properties
Several studies have highlighted the compound's activity against cancer cells. For instance:
- In vitro Studies : The compound has shown promising results against lung carcinoma (HOP-92 and NCI-H460) and renal carcinoma (ACHN), with growth inhibition percentages (GI%) indicating significant cytotoxic effects .
- Mechanism of Action : It is believed to act as a kinase inhibitor, interacting with specific enzymes involved in cancer cell proliferation. The precise mechanisms remain under investigation, but preliminary findings suggest that it may inhibit cyclin-dependent kinases (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial for cancer cell survival and proliferation .
Case Studies
- Study on Lung Carcinoma :
- Cell Lines : HOP-92 and NCI-H460
- Results : GI% values were recorded at 71.8% and 66.12%, respectively, indicating effective growth inhibition.
- Renal Carcinoma Study :
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Two-Step Synthesis : A rational approach using commercially available starting materials has been reported, yielding high purity products confirmed by NMR and mass spectrometry .
| Method | Description |
|---|---|
| Two-Step Synthesis | Involves chlorination followed by cyclization to form the pyrazolo-pyrimidine structure. |
| Functional Derivative Synthesis | Allows for the creation of various derivatives with potentially enhanced biological activity. |
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacodynamics:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?
- Answer: The compound and its derivatives are typically synthesized via multi-component cyclocondensation reactions (e.g., one-pot methods) using readily available starting materials like substituted anilines or thioureas. For example, Swelam et al. utilized a one-pot reaction to synthesize pyrazolo[3,4-d]pyrimidine derivatives, achieving yields up to 40–42% through controlled temperature and solvent conditions (DMA or DMF) . Coupling reactions, such as Suzuki-Miyaura cross-coupling, are also critical for introducing aryl/heteroaryl substituents. Catalysts like Pd(OH)₂/C and bases (e.g., Cs₂CO₃) are employed under inert atmospheres (N₂ or Ar), followed by purification via flash column chromatography (e.g., 2→20% MeOH in CH₂Cl₂) and preparative RP-HPLC .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Answer:
- ¹H/¹³C NMR : Critical for confirming substituent positions and purity. For example, the methyl group at position 1 appears as a singlet at δ ~3.3–3.5 ppm, while pyrimidine protons show distinct coupling patterns .
- HRMS (ESI) : Validates molecular weight and isotopic patterns (e.g., [M+H]+ calculated for C₇H₆ClN₄: 181.0278) .
- Melting Point Analysis : Determines purity, with values >189°C indicative of high crystallinity .
Q. What solubility and storage conditions are recommended for handling this compound?
- Answer: The compound is sparingly soluble in DMSO and methanol, requiring sonication for dissolution. Storage at 2–8°C under inert conditions (argon/vacuum) prevents decomposition, particularly for halogenated derivatives prone to hydrolysis .
Advanced Research Questions
Q. How can researchers optimize low yields in Suzuki-Miyaura coupling reactions involving this compound?
- Answer: Key strategies include:
- Catalyst Screening : Pd(OAc)₂ or PdCl₂(dppf) often outperform Pd(OH)₂/C for electron-deficient substrates.
- Solvent Optimization : Use DMA or dioxane instead of DMF to reduce side reactions.
- Base Selection : K₂CO₃ or Na₂CO₃ (vs. Cs₂CO₃) may improve compatibility with boronic acids .
- Reaction Monitoring : LCMS or TLC at 30-minute intervals ensures timely termination to prevent byproduct formation .
Q. What computational approaches are used to predict the binding affinity of derivatives to EGFR tyrosine kinase?
- Answer: Molecular docking studies (e.g., AutoDock Vina) model interactions with the ATP-binding site. Critical residues like Met793 form hydrogen bonds with the pyrimidine N1 or pyrazole N2. MD simulations (AMBER/CHARMM) assess stability, while QSAR models correlate substituent electronegativity (e.g., Cl, CF₃) with IC₅₀ values. For instance, 3-trifluoromethyl derivatives showed 91% EGFR inhibition due to enhanced hydrophobic interactions .
Q. How can discrepancies between in vitro and in vivo antiparasitic activity data be resolved?
- Answer: Contradictions often arise from pharmacokinetic factors (e.g., poor oral bioavailability). Solutions include:
- Prodrug Design : Esterification of hydroxyl groups to enhance absorption.
- Formulation Adjustments : Use of PEGylated nanoparticles to improve solubility and half-life.
- Metabolic Profiling : LC-HRMS identifies metabolites responsible for reduced efficacy (e.g., glucuronidation at position 4) .
Q. What strategies mitigate cytotoxicity in pyrazolo[3,4-d]pyrimidine-based anticancer agents?
- Answer:
- Selective Functionalization : Introduce polar groups (e.g., -NH₂, -OH) at position 4 to reduce off-target effects.
- Dose Escalation Studies : Determine the therapeutic index (LD₅₀/ED₅₀) using murine xenograft models.
- Combinatorial Therapy : Pair with checkpoint inhibitors (e.g., PD-1 blockers) to lower effective doses .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting NMR data for pyrazolo[3,4-d]pyrimidine derivatives?
- Answer: Discrepancies often stem from tautomerism (e.g., 1H vs. 3H pyrazole forms) or solvent effects . Use:
- Variable Temperature NMR : Resolves dynamic tautomerism (e.g., coalescence at 80°C).
- Deuterated Solvent Comparison : DMSO-d₆ vs. CDCl₃ shifts indicate hydrogen bonding interference.
- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks (e.g., overlapping pyrimidine protons) .
Q. Why do some derivatives show reduced activity in cell-based assays despite high enzyme inhibition?
- Answer: Likely due to poor cellular uptake or efflux pump activation . Validate via:
- Permeability Assays : Caco-2 monolayers quantify passive diffusion.
- P-gp Inhibition : Co-administer verapamil to assess ABC transporter involvement.
- Intracellular Concentration Measurement : LC-MS/MS of lysates confirms target engagement .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

